molecular formula C9H17Cl2N3S B6610990 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride CAS No. 2866318-36-5

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No. B6610990
CAS RN: 2866318-36-5
M. Wt: 270.22 g/mol
InChI Key: SLJIFEZHJLNXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride (ETP-DHC) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly stable compound with a wide range of applications in a variety of fields, including biochemistry, pharmacology, and toxicology. ETP-DHC has been used in a number of studies to investigate the biochemical and physiological effects of the compound on various biological systems.

Scientific Research Applications

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of the compound on various biological systems. It has been used to investigate the effects of the compound on cell proliferation, apoptosis, and gene expression. It has also been used to study the effects of the compound on the immune system, as well as its effects on inflammation and oxidative stress. Additionally, 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride has been used to study the effects of the compound on various types of cancer, including breast cancer, prostate cancer, and ovarian cancer.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride is not yet fully understood. However, it is believed that the compound acts as an agonist of the G-protein coupled receptor, which is involved in signal transduction pathways. 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride is thought to activate the receptor and induce a cascade of biochemical events that result in the desired effects.
Biochemical and Physiological Effects
1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride has been shown to have a variety of biochemical and physiological effects on various biological systems. In cell culture studies, it has been shown to induce apoptosis, inhibit cell proliferation, and modulate gene expression. Additionally, it has been shown to modulate the immune system, reduce inflammation, and protect against oxidative stress. In animal studies, 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride has been shown to reduce tumor growth and metastasis, as well as reduce the severity of various types of cancer.

Advantages and Limitations for Lab Experiments

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride is a highly stable compound that is easy to synthesize and use in laboratory experiments. It has a wide range of applications in a variety of fields, and its effects on various biological systems have been well documented. However, the compound is not approved for human use, and its effects on humans are not yet fully understood. Additionally, the compound is not approved for use in food or pharmaceutical products.

Future Directions

Given the wide range of applications of 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride, there are a number of potential future directions for research. These include further investigations into the effects of the compound on various types of cancer, as well as its potential use in the treatment of various diseases. Additionally, further research into the mechanism of action of the compound could lead to the development of more effective treatments and therapies. Other potential future directions include investigations into the effects of the compound on other biological systems, such as the nervous system, and further investigations into the effects of the compound on inflammation and oxidative stress.

Synthesis Methods

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride can be synthesized from 5-ethyl-1,3-thiazol-2-amine and hydrochloric acid. The reaction involves the formation of a condensation product between the amine and the acid, which is then reacted with a base to form the desired product. The reaction is reversible, and the desired product can be isolated using a variety of methods, such as recrystallization or distillation.

properties

IUPAC Name

5-ethyl-2-piperazin-1-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.2ClH/c1-2-8-7-11-9(13-8)12-5-3-10-4-6-12;;/h7,10H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJIFEZHJLNXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride

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